molecular formula C20H19N5O2 B11006720 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11006720
M. Wt: 361.4 g/mol
InChI Key: KTCMGFORZMGBAS-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and a pyrazole carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Construction of the Pyrazole Ring: The pyrazole ring is often formed via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Final Coupling: The final step involves coupling the indole and pyridine-pyrazole intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxyindole derivatives, while reduction of a nitro group on the pyridine ring can produce aminopyridine derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group on the indole ring.

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-27-15-4-5-17-16(9-15)13(12-23-17)6-8-22-20(26)19-10-18(24-25-19)14-3-2-7-21-11-14/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,26)(H,24,25)

InChI Key

KTCMGFORZMGBAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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